N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carboxamide linker connected to a phenyl ring bearing a 1,3-benzothiazole moiety. This structure combines aromatic and heterocyclic systems, which are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-22-15(10-11-19-22)17(23)20-13-8-6-12(7-9-13)18-21-14-4-2-3-5-16(14)24-18/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPCZHAKOAEKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base such as piperidine.
Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is used for efficient oxidation at ambient temperature.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide have been shown to inhibit the growth of various bacterial strains by interfering with critical cellular processes such as cell wall biosynthesis .
Anticancer Properties
Research indicates that benzothiazole derivatives possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Molecular docking studies suggest that this compound can bind effectively to active sites on target proteins involved in cancer progression, thus providing a pathway for therapeutic development .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases. This effect may be mediated through the inhibition of signaling pathways associated with inflammation .
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit various enzymes. Its structure allows it to interact with enzyme active sites, leading to reduced enzymatic activity which is beneficial in drug design aimed at targeting specific biochemical pathways .
Molecular Docking and Structure-Activity Relationship (SAR)
The compound has been subjected to structure-activity relationship studies to optimize its efficacy and selectivity against biological targets. These studies help in understanding how modifications in the chemical structure can enhance biological activity while minimizing toxicity .
Organic Electronics
In material science, derivatives of this compound are being investigated for their potential use in organic electronic devices due to their favorable electronic properties. The incorporation of benzothiazole moieties can improve charge transport characteristics in organic semiconductors .
Photovoltaic Cells
Research into photovoltaic applications has indicated that compounds with similar structures can enhance the efficiency of solar cells by improving light absorption and charge separation processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in core heterocycles, substituent positions, or linker groups. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas where explicit data is unavailable.
Key Observations:
Benzothiazole vs. Benzodiazole/Benzothiadiazole: Replacing benzothiazole (as in the target compound) with benzodiazole () introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification may reduce metabolic stability due to increased polarity .
Linker and Substituent Variations :
- The oxadiazole linker in ’s compound introduces rigidity compared to the carboxamide linker in the target compound, which could affect binding pocket compatibility .
- Substituents like nitro groups () or chlorine () influence lipophilicity and electron density, impacting membrane permeability and target affinity .
Pharmacological and Biochemical Implications
Signal Transduction :
- Selectivity: Substituent positioning (e.g., methyl at pyrazole-1 in the target compound) can confer selectivity. For example, SR141716A in shows CB1/CB2 receptor selectivity based on minor structural differences .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that exhibits significant biological activity due to its unique structural features combining benzothiazole and pyrazole moieties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C17H16N4OS
- Molecular Weight : 324.40 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies indicate that it may inhibit specific enzymes or receptors involved in critical cellular processes, leading to potential therapeutic effects.
Anticancer Properties
Recent research highlights the anticancer potential of this compound. In vitro studies demonstrate its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| U937 (Acute Monocytic Leukemia) | 4.8 |
| CEM-C7 (Acute Lymphoblastic Leukemia) | 6.0 |
These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation, as evidenced by flow cytometry assays and Western blot analyses .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study published in Drug Target Insights evaluated the compound's effects on MCF-7 cells, revealing that it significantly increased p53 expression levels and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound exhibits broad-spectrum antimicrobial activity, making it a potential lead for antibiotic development .
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of targeted enzymes, suggesting a mechanism for its observed biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
